(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone
Description
The compound (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a heterocyclic small molecule characterized by three key structural motifs:
- A 4,5,6,7-tetrahydrobenzo[d]isoxazole group, imparting rigidity and hydrophobic interactions.
These features suggest applications in neurological or oncological therapeutics, though specific target indications require further validation.
Properties
IUPAC Name |
[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c23-17-9-3-1-7-15(17)21-24-19(30-26-21)12-14-6-5-11-27(13-14)22(28)20-16-8-2-4-10-18(16)29-25-20/h1,3,7,9,14H,2,4-6,8,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOKJENTXDQBBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including anticancer, antimicrobial, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a 1,2,4-oxadiazole moiety and a piperidine ring, which are known for their diverse biological activities. The fluorophenyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.
1. Anticancer Activity
Recent studies have indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance:
- Mechanism of Action : The oxadiazole derivatives have been shown to inhibit various kinases involved in cancer progression. Specifically, compounds targeting EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) demonstrated potent inhibitory activities with IC50 values in the nanomolar range .
- Case Studies : A study reported that a related oxadiazole compound exhibited strong antiproliferative effects against MCF-7 breast cancer cells with an IC50 value of approximately 0.15 µM . Additionally, compounds were found to induce apoptosis in cancer cell lines through the activation of caspase pathways.
2. Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Broad Spectrum Activity : Research indicates that oxadiazole derivatives possess significant antibacterial and antifungal activities. For example, certain derivatives showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans with minimum inhibitory concentrations (MICs) as low as 0.78 µg/mL .
- Mechanism of Action : The proposed mechanism involves inhibition of bacterial fatty acid synthesis via targeting the enoyl-acyl carrier protein reductase (FabI), which is crucial in bacterial cell wall synthesis .
3. Neuropharmacological Effects
Some studies have suggested neuroprotective properties of oxadiazole derivatives:
- Cognitive Enhancement : Certain compounds have been evaluated for their effects on memory and cognitive function in animal models. They demonstrated potential in enhancing memory retention and reducing neuroinflammation .
Summary Table of Biological Activities
| Activity Type | Target | Mechanism of Action | IC50/Effectiveness |
|---|---|---|---|
| Anticancer | EGFR/VEGFR | Kinase inhibition | Nanomolar range |
| Antimicrobial | Bacteria/Fungi | Inhibition of fatty acid synthesis | MIC = 0.78 µg/mL |
| Neuropharmacological | Cognitive functions | Neuroprotection and anti-inflammatory | Significant improvement |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Isoxazole/Oxadiazole Motifs
The following compounds share structural similarities with the target molecule, enabling comparative pharmacological insights:
Key Observations:
- Fluorophenyl vs. Chlorophenyl : The target compound’s 2-fluorophenyl group (vs. 2-chloro-6-fluorophenyl in ) may reduce lipophilicity and toxicity while retaining aromatic stacking interactions .
- Oxadiazole vs. Pyrazolopyrimidine : The oxadiazole core in the target compound offers metabolic stability over pyrazolopyrimidine derivatives (e.g., ), which may undergo faster hepatic clearance.
- Tetrahydrobenzoisoxazole vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
